Cas no 1365272-63-4 (2-Bromo-6-isobutoxybenzonitrile)

2-Bromo-6-isobutoxybenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-isobutoxybenzonitrile
- 2-BROMO-6-(2-METHYLPROPOXY)BENZONITRILE
- V2622
-
- MDL: MFCD21609679
- インチ: 1S/C11H12BrNO/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-5,8H,7H2,1-2H3
- InChIKey: ZUKLSCYYESFDIA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C#N)OCC(C)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 221
- XLogP3: 3.6
- トポロジー分子極性表面積: 33
2-Bromo-6-isobutoxybenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB311299-1 g |
2-Bromo-6-isobutoxybenzonitrile; 96% |
1365272-63-4 | 1g |
€246.00 | 2023-04-26 | ||
TRC | B696365-1g |
2-Bromo-6-isobutoxybenzonitrile |
1365272-63-4 | 1g |
$ 207.00 | 2023-04-18 | ||
TRC | B696365-100mg |
2-Bromo-6-isobutoxybenzonitrile |
1365272-63-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
abcr | AB311299-10g |
2-Bromo-6-isobutoxybenzonitrile, 96%; . |
1365272-63-4 | 96% | 10g |
€1062.00 | 2025-02-27 | |
1PlusChem | 1P009XE1-25g |
2-BroMo-6-isobutoxybenzonitrile |
1365272-63-4 | 96% | 25g |
$566.00 | 2025-02-25 | |
TRC | B696365-500mg |
2-Bromo-6-isobutoxybenzonitrile |
1365272-63-4 | 500mg |
$ 150.00 | 2023-04-18 | ||
Ambeed | A860184-5g |
2-Bromo-6-isobutoxybenzonitrile |
1365272-63-4 | 96% | 5g |
$284.0 | 2024-04-24 | |
A2B Chem LLC | AE62377-25g |
2-Bromo-6-isobutoxybenzonitrile |
1365272-63-4 | 96% | 25g |
$532.00 | 2024-04-20 | |
Crysdot LLC | CD12148384-10g |
2-Bromo-6-isobutoxybenzonitrile |
1365272-63-4 | 95+% | 10g |
$564 | 2024-07-23 | |
A2B Chem LLC | AE62377-1g |
2-Bromo-6-isobutoxybenzonitrile |
1365272-63-4 | 96% | 1g |
$75.00 | 2024-04-20 |
2-Bromo-6-isobutoxybenzonitrile 関連文献
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1. Caper tea
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
2-Bromo-6-isobutoxybenzonitrileに関する追加情報
Research Brief on 2-Bromo-6-isobutoxybenzonitrile (CAS: 1365272-63-4) in Chemical Biology and Pharmaceutical Applications
2-Bromo-6-isobutoxybenzonitrile (CAS: 1365272-63-4) is a specialized chemical intermediate gaining attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound, characterized by its bromo and isobutoxy functional groups, serves as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds. Recent studies have explored its utility in medicinal chemistry, focusing on its role in structure-activity relationship (SAR) studies and its potential as a precursor for targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-Bromo-6-isobutoxybenzonitrile in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound as a starting material to develop a series of analogs with improved selectivity and potency against BTK, a target implicated in autoimmune diseases and B-cell malignancies. The study demonstrated that modifications at the benzonitrile core, facilitated by the reactive bromo group, allowed for efficient diversification of the molecular scaffold, leading to compounds with enhanced pharmacokinetic properties.
In parallel, a recent patent application (WO2023056321) disclosed the use of 2-Bromo-6-isobutoxybenzonitrile in the preparation of small-molecule modulators of protein-protein interactions (PPIs). The patent emphasizes the compound's role in constructing biaryl ether linkages, which are crucial for maintaining the conformational rigidity required for effective PPI inhibition. This application underscores the growing importance of 2-Bromo-6-isobutoxybenzonitrile in the design of next-generation therapeutics targeting previously undruggable protein interfaces.
From a synthetic chemistry perspective, advancements in the preparation of 2-Bromo-6-isobutoxybenzonitrile have been reported in Organic Process Research & Development (2024). The study described an optimized, scalable synthesis route employing continuous flow technology, which improved yield (82% vs. traditional batch process at 65%) while reducing hazardous waste generation. This methodological improvement addresses key challenges in the industrial-scale production of this intermediate, potentially lowering barriers to its broader adoption in pharmaceutical manufacturing.
The safety profile and physicochemical properties of 2-Bromo-6-isobutoxybenzonitrile have been systematically evaluated in recent toxicological studies. Data published in Regulatory Toxicology and Pharmacology (2023) indicate that the compound shows favorable stability under standard storage conditions and moderate acute toxicity (LD50 > 500 mg/kg in rodent models). These findings support its suitability for further pharmaceutical development while highlighting the need for proper handling due to its halogenated nature.
Looking forward, 2-Bromo-6-isobutoxybenzonitrile is positioned to play an increasingly important role in drug discovery pipelines. Its unique combination of reactivity and structural features makes it particularly valuable for fragment-based drug design approaches. Several pharmaceutical companies have included derivatives of this compound in their preclinical portfolios, targeting indications ranging from oncology to inflammatory diseases. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, the applications of this versatile intermediate are expected to expand significantly in the coming years.
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